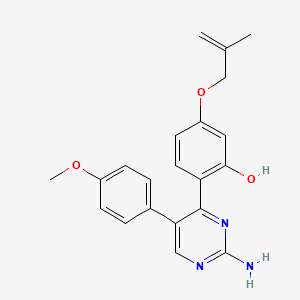

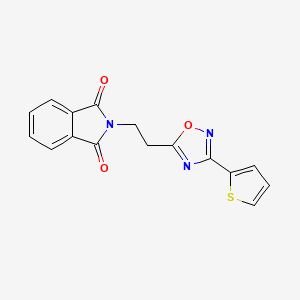

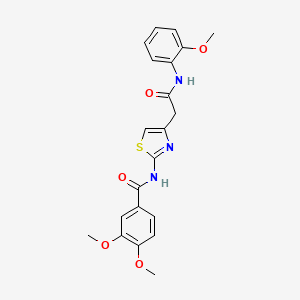

![molecular formula C18H18N2O3S2 B3008490 {(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid CAS No. 309242-67-9](/img/structure/B3008490.png)

{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 4-oxo-2-thioxothiazolidin-3-yl acetic acids, which are known for their wide range of pharmacological activities. These compounds, particularly those with a 5-arylalkylidene group, have been previously synthesized as potential antifungal agents. One of the derivatives, epalrestat, is used clinically as an aldose reductase inhibitor .

Synthesis Analysis

The synthesis of related compounds involves the preparation of (5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid derivatives. These compounds are synthesized through a series of reactions starting from basic precursors like anthranilic acid, followed by the formation of intermediate compounds such as 2-thioxo-3-phenylquinazolin-4(3H)-one. Subsequent reactions, including Knoevenagel condensation with appropriate aldehydes, lead to the formation of the final compounds with moderate yield .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic methods, including IR, ^1H-NMR, ^13C-NMR, and HR-MS spectral data. Theoretical studies using quantum chemical DFT methods have also been conducted to calculate the equilibrium geometric parameters of different conformations of the rhodanine derivatives, which are used as acceptor groups in the synthesis of sensitizing dyes for solar cells .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of thioxothiazolidinone rings and the introduction of arylidene groups. The Knoevenagel condensation is a key step in the synthesis, which allows for the introduction of various substituents, thereby modifying the chemical properties of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the thioxothiazolidinone ring and the arylidene group contributes to their pharmacological activities. The compounds exhibit potent inhibitory action against aldose reductase, with some derivatives showing submicromolar IC50 values. They also demonstrate low cytotoxic activity against certain cell lines, such as HepG2 . The thermodynamic parameters of the compounds and their synthesis reactions have been calculated, showing the effect of substituents on their thermodynamic stability .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

- Some derivatives of this compound have been synthesized as potential antifungal agents. A study found that {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid notably inhibited the growth of various Candida species and Trichosporon asahii (Doležel et al., 2009).

Aldose Reductase Inhibition

- This class of compounds, specifically (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, has shown potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. One of the derivatives was identified as significantly more effective than the clinical drug epalrestat (Kučerová-Chlupáčová et al., 2020).

Synthesis and Structural Analysis

- Research has been conducted on the synthesis and structural characterization of related thiazolidine derivatives, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Zidar et al., 2009).

Anticancer and Anti-Inflammatory Properties

- Novel derivatives synthesized from this compound have been evaluated for their anticancer and anti-inflammatory activities. For instance, certain derivatives showed moderate antitumor activity on colon cancer cell lines and promising antiexudative effects in animal models (Lozynskyi et al., 2015).

Thermodynamic and Conformational Studies

- The compound has been studied for its thermodynamic properties and conformational structures, especially in the context of indoline dyes for solar cells. This research provides insights into the stability and synthesis reactions of various conformers (Baryshnikov et al., 2010).

Antimicrobial Activity

- Derivatives of this compound have exhibited significant antimicrobial activity against a range of bacterial, mycobacterial, and fungal species. Structure-activity relationship studies have identified key factors influencing their antimicrobial efficacy (Krátký et al., 2017).

Protein Kinase Inhibition

- New derivatives of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and shown to inhibit protein kinase DYRK1A. This indicates potential applications in treating neurological and oncological disorders (Bourahla et al., 2021).

Eigenschaften

IUPAC Name |

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-18(2)11-6-4-5-7-12(11)19(3)14(18)9-8-13-16(23)20(10-15(21)22)17(24)25-13/h4-9H,10H2,1-3H3,(H,21,22)/b13-8-,14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOANOBPXYMWGAU-QKPPEBSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\C(=O)N(C(=S)S3)CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

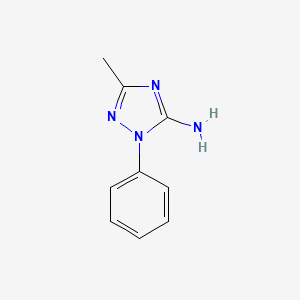

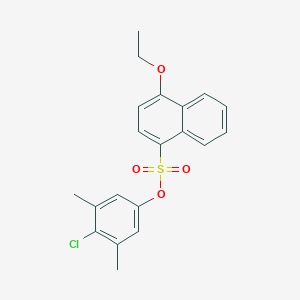

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)

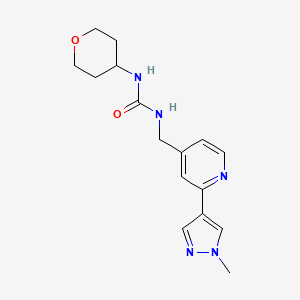

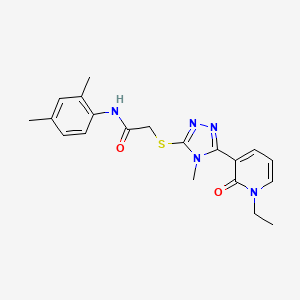

![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)

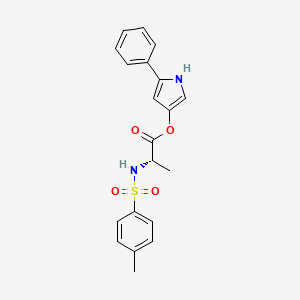

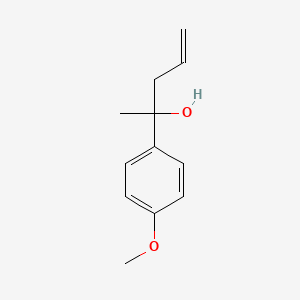

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)